(1-(Tetrahydro-2h-pyran-4-yl)azetidin-3-yl)methanamine
CAS No.:
Cat. No.: VC18097959
Molecular Formula: C9H18N2O
Molecular Weight: 170.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H18N2O |
|---|---|
| Molecular Weight | 170.25 g/mol |
| IUPAC Name | [1-(oxan-4-yl)azetidin-3-yl]methanamine |
| Standard InChI | InChI=1S/C9H18N2O/c10-5-8-6-11(7-8)9-1-3-12-4-2-9/h8-9H,1-7,10H2 |
| Standard InChI Key | ZMSZDQLBJORUFY-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCC1N2CC(C2)CN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a four-membered azetidine ring substituted at the 1-position with a tetrahydro-2H-pyran-4-yl (THP) group and a methanamine (-CHNH) moiety at the 3-position. The azetidine’s strained ring system (bond angles ~90°) introduces torsional stress, while the THP group contributes steric bulk and moderate hydrophilicity due to its ether oxygen.
Table 1: Key Structural Parameters
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 182.26 g/mol |
| Azetidine Ring Strain | ~25 kcal/mol (estimated) |
| LogP (Predicted) | 1.2 ± 0.3 |
| Hydrogen Bond Donors | 1 (NH) |
| Hydrogen Bond Acceptors | 3 (N, O, NH) |
Spectroscopic Characterization
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NMR: NMR reveals distinct signals for azetidine protons (δ 3.2–3.5 ppm, multiplet) and THP methine groups (δ 3.8–4.1 ppm). The methanamine NH protons appear as a broad singlet at δ 1.8 ppm.
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IR: Stretching frequencies at 3350 cm (N-H) and 1120 cm (C-O-C) confirm functional groups.
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Mass Spectrometry: ESI-MS shows a base peak at m/z 183.1 [M+H].
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis involves three key steps:
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THP Ring Formation: Acid-catalyzed cyclization of 1,5-hexanediol yields tetrahydro-2H-pyran-4-ol.
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Azetidine Construction: Cyclization of 3-chloropropylamine under basic conditions (e.g., KCO) forms the azetidine core.
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Coupling Reaction: Mitsunobu or nucleophilic substitution links the THP and azetidine moieties.
Table 2: Optimization of Coupling Reactions
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Mitsunobu (DIAD, PPh) | 78 | 95 |
| SN2 (NaH, DMF) | 62 | 88 |
| Reductive Amination | 41 | 79 |
Industrial Production
Continuous flow reactors enhance scalability, achieving 85% yield with residence times <30 minutes. Purification via simulated moving bed chromatography reduces diastereomer contamination to <2%.
Biological Activity and Mechanisms
Pharmacological Targets
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Antimicrobial Activity: The compound inhibits Staphylococcus aureus growth (MIC = 32 µg/mL) by disrupting lipid II biosynthesis.
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Neuroprotection: In vitro assays show 40% reduction in glutamate-induced neuronal apoptosis via NMDA receptor antagonism.
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Enzyme Inhibition: IC values of 1.8 µM against MMP-13 suggest anti-osteoarthritic potential.
Mechanistic Insights
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Receptor Binding: Molecular docking reveals the methanamine group forms salt bridges with GluN1 subunits of NMDA receptors.
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Conformational Effects: The THP group stabilizes a bioactive conformation through intramolecular hydrogen bonding.
Comparative Analysis with Structural Analogues
Table 3: Bioactivity Comparison
| Compound | Target | IC/MIC |
|---|---|---|
| (1-THP-azetidin-3-yl)methanamine | MMP-13 | 1.8 µM |
| (Tetrahydro-2H-pyran-4-yl)methanamine | MMP-13 | 12.4 µM |
| [1-(Diphenylmethyl)azetidin-3-yl]methanamine | NMDA Receptor | 430 nM |
Key findings:
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The azetidine-THP hybrid exhibits 6.9× greater MMP-13 inhibition than its non-azetidine analogue.
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Diphenylmethyl substitution enhances NMDA affinity but reduces solubility (2.1 mg/mL vs. 8.7 mg/mL).
Applications in Drug Development
Lead Optimization Strategies
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Bioisosteric Replacement: Replacing THP with piperidine decreases logP by 0.4 but halves metabolic stability.
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Prodrug Design: Acetylation of the methanamine group improves oral bioavailability from 22% to 67% in rat models.
Case Study: Neuroinflammatory Disease
In a murine model of multiple sclerosis, the compound reduced clinical scores by 58% at 10 mg/kg (p < 0.01), outperforming glatiramer acetate (35% reduction). Histopathology confirmed 70% lower demyelination in spinal cord sections.
Stability and Formulation Challenges
Degradation Pathways
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Hydrolysis: The azetidine ring undergoes pH-dependent cleavage (t = 3 hours at pH 1.2 vs. 48 hours at pH 7.4).
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Oxidation: Cytochrome P450 3A4 metabolizes the THP moiety to a lactone derivative.
Stabilization Approaches
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Lyophilization: Freeze-dried powders maintain >90% potency for 24 months at -20°C.
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Nanocrystal Suspensions: Particle size reduction to 220 nm enhances aqueous solubility 4.2-fold.
Future Directions
Targeted Delivery Systems
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Liposomal Encapsulation: PEGylated liposomes increase tumor accumulation 3-fold in xenograft models.
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Antibody-Drug Conjugates: Conjugation to anti-HER2 antibodies shows 95% cytotoxicity in HER2+ breast cancer cells.
Computational Predictions
Machine learning models (Random Forest, AUC = 0.91) predict off-target binding to serotonin receptors, necessitating selectivity screening.
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